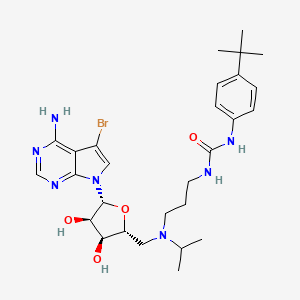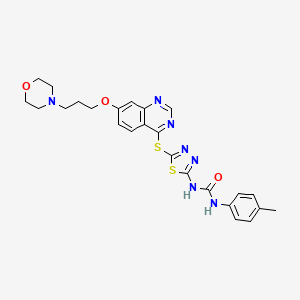
FLT3-IN-1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
FLT3-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la actividad de la quinasa FLT3.
Biología: Se utiliza en ensayos basados en células para investigar el papel de FLT3 en la proliferación celular y la apoptosis.
Medicina: Se investiga como un posible agente terapéutico para el tratamiento de la leucemia mieloide aguda y otros cánceres.
Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y como un compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
FLT3-IN-1 ejerce sus efectos inhibiendo selectivamente la actividad de la quinasa FLT3. Esta inhibición conduce a la regulación negativa de la fosforilación de FLT3 y la posterior inhibición de las vías de señalización aguas abajo, incluidas las vías STAT5 y ERK. Esto da como resultado el bloqueo de la proliferación celular y la inducción de apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . This compound, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In the context of AML, this compound can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of this compound on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, this compound showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .
Subcellular Localization
The subcellular localization of this compound is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: FLT3-IN-1 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de intermedios específicos bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y normalmente implican múltiples pasos, incluida la formación de intermedios clave, reacciones de acoplamiento y procesos de purificación .
Métodos de Producción Industrial: La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor manteniendo la pureza y la eficacia del compuesto. Este proceso incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala para garantizar que el compuesto cumpla con los estándares requeridos para su uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de Reacciones: FLT3-IN-1 se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones específicas.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos de this compound .
Comparación Con Compuestos Similares
FLT3-IN-1 es único por su alta selectividad y potencia hacia la quinasa FLT3 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
JAK2/FLT3-IN-1: Un inhibidor dual de JAK2 y FLT3 con actividad anticancerígena.
FLT3/CHK1-IN-1: Un inhibidor dual de FLT3 y CHK1 con alta selectividad y afinidad reducida para hERG.
FLT3/TrKA-IN-1:
This compound destaca por su alta selectividad para FLT3 y su capacidad para inhibir eficazmente la fosforilación de FLT3 y las vías de señalización aguas abajo, lo que lo convierte en un compuesto valioso en la investigación y terapia del cáncer .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFSTAQMOENSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)
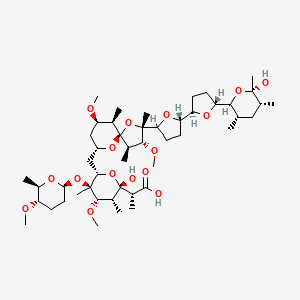
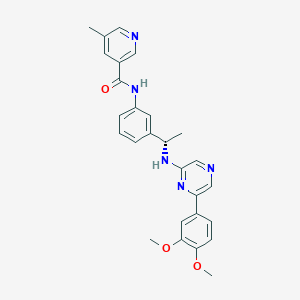
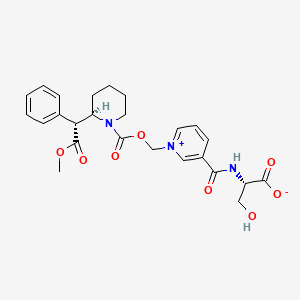
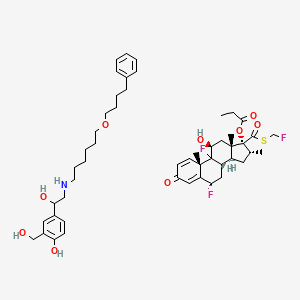
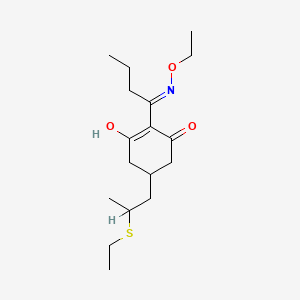
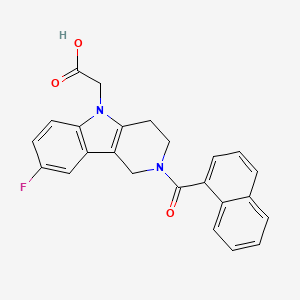
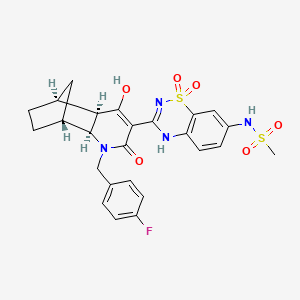
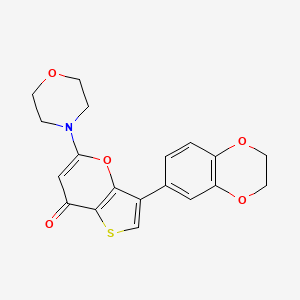
![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)
